2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 2034585-87-8
VCID: VC7206168
InChI: InChI=1S/C27H21ClFN3O2S/c1-34-23-10-6-5-9-18(23)15-32-26(33)25-24(21(14-30-25)17-7-3-2-4-8-17)31-27(32)35-16-19-11-12-20(29)13-22(19)28/h2-14,30H,15-16H2,1H3
SMILES: COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Molecular Formula: C27H21ClFN3O2S
Molecular Weight: 505.99

2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

CAS No.: 2034585-87-8

Cat. No.: VC7206168

Molecular Formula: C27H21ClFN3O2S

Molecular Weight: 505.99

* For research use only. Not for human or veterinary use.

2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2034585-87-8

Specification

CAS No. 2034585-87-8
Molecular Formula C27H21ClFN3O2S
Molecular Weight 505.99
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C27H21ClFN3O2S/c1-34-23-10-6-5-9-18(23)15-32-26(33)25-24(21(14-30-25)17-7-3-2-4-8-17)31-27(32)35-16-19-11-12-20(29)13-22(19)28/h2-14,30H,15-16H2,1H3
Standard InChI Key BGDKEFAJEGJEQG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl

Introduction

The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic molecule belonging to the pyrrolo[3,2-d]pyrimidine family. This class of compounds is widely studied for its pharmacological properties, particularly in oncology and kinase inhibition. The specific structure of this compound suggests potential applications in targeted therapies due to its halogenated and aromatic substituents, which often enhance molecular interactions with biological targets.

Structural Features

The compound's structure incorporates several key functional groups:

  • Pyrrolo[3,2-d]pyrimidine Core: A fused bicyclic heterocycle that serves as the scaffold for enzymatic binding and biological activity.

  • Halogenated Benzyl Thioether: The 2-chloro-4-fluorobenzyl group attached via a sulfur atom enhances lipophilicity and binding affinity.

  • Methoxybenzyl Substituent: Provides additional hydrophobic interactions and potential hydrogen bonding.

  • Phenyl Ring: Contributes to π-stacking interactions with target proteins.

These structural elements collectively enhance the compound's pharmacokinetics and binding specificity.

Synthesis

While specific synthetic procedures for this compound are not directly available in the provided references, pyrrolo[3,2-d]pyrimidines are typically synthesized through multistep processes involving:

  • Formation of the pyrimidine core via cyclization reactions.

  • Functionalization at specific positions using halogenation, alkylation, or thiolation techniques.

  • Introduction of aromatic substituents through nucleophilic substitution or coupling reactions.

Biological Activity

Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant activity as:

  • Kinase Inhibitors: Targeting enzymes like EGFR, VEGFR, and CDK2 to disrupt cancer cell proliferation pathways .

  • Apoptosis Inducers: Promoting programmed cell death by modulating pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins .

  • Antiviral Agents: Some derivatives inhibit viral polymerases by interfering with protein-protein interactions .

While no direct data on this specific compound's activity is available in the search results, its structural similarity to known kinase inhibitors suggests potential applications in cancer therapy.

Potential Applications

Based on its structure, the compound may be explored for:

  • Cancer Treatment: As a multi-targeted kinase inhibitor for solid tumors.

  • Anti-inflammatory Therapies: By modulating enzymatic pathways involved in inflammation.

  • Antiviral Research: Targeting viral replication machinery.

Molecular Docking Insights

Molecular docking studies on related compounds indicate strong binding affinities to active sites of kinases due to:

  • Hydrophobic interactions from aromatic substituents.

  • Hydrogen bonding facilitated by methoxy and halogen groups.

  • π-stacking interactions involving the phenyl ring .

These findings support further computational studies to predict the binding behavior of this compound.

Challenges and Future Directions

  • Synthesis Optimization: Developing cost-effective and scalable methods for synthesizing this complex molecule.

  • Pharmacokinetics: Evaluating solubility, stability, and metabolic pathways to improve drug-like properties.

  • Biological Evaluation: Conducting in vitro and in vivo studies to confirm efficacy and safety profiles.

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